dl-2-Amino-1-hexanol

Biocatalysis Asymmetric Synthesis Amine Dehydrogenases

dl-2-Amino-1-hexanol (CAS 16397-19-6), also referred to as DL-norleucinol or 2-aminohexan-1-ol, is a racemic vicinal amino alcohol with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol. As a member of the 1,2-amino alcohol class, it features both a primary amine at the C2 position and a primary hydroxyl group at the C1 position, which confers amphoteric character and bifunctional reactivity.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 16397-19-6
Cat. No. B106069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-2-Amino-1-hexanol
CAS16397-19-6
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCCC(CO)N
InChIInChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3
InChIKeyDPEOTCPCYHSVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dl-2-Amino-1-hexanol Procurement Guide: A Chiral Amino Alcohol Building Block


dl-2-Amino-1-hexanol (CAS 16397-19-6), also referred to as DL-norleucinol or 2-aminohexan-1-ol, is a racemic vicinal amino alcohol with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . As a member of the 1,2-amino alcohol class, it features both a primary amine at the C2 position and a primary hydroxyl group at the C1 position, which confers amphoteric character and bifunctional reactivity [1]. The racemic (DL) designation indicates an equimolar mixture of (R)- and (S)-enantiomers, distinguishing it from the optically active single-enantiomer forms — (S)-(+)-2-amino-1-hexanol (L-norleucinol, CAS 80696-29-3) and (R)-(−)-2-amino-1-hexanol (D-norleucinol, CAS 80696-28-2) — which are used when stereochemical purity is required for asymmetric synthesis or biological target engagement . This compound is primarily employed as a pharmaceutical intermediate, a chiral building block, and a synthetic reagent in medicinal chemistry and organic synthesis applications .

Why Generic Substitution Is Not Viable for dl-2-Amino-1-hexanol


Although dl-2-amino-1-hexanol shares the same carbon skeleton (C6) and functional group layout (β-amino alcohol) with closely related analogs — including 2-amino-1-butanol (C4), 2-amino-1-octanol (C8), and the single-enantiomer forms L-norleucinol and D-norleucinol — they are not interchangeable in chemical or biological systems. The C6 chain length of dl-2-amino-1-hexanol confers distinct physicochemical properties: a boiling point of 190–192 °C (740 mmHg), density of 0.912 g/mL at 25 °C, and a computed LogP of 0.5 [1]. The racemic nature eliminates the need for chiral separation during early-stage synthesis where stereochemistry is not critical, reducing cost and synthetic step count. Conversely, the single-enantiomer forms exhibit specific optical rotations (e.g., [α]²⁰/D +14° for the (S)-enantiomer in chloroform) that are essential for chiral application contexts . Chain-length homologs (C4, C8) alter solubility, boiling point, and steric bulk in ways that directly affect reaction kinetics, purification behavior, and biological target interactions [2]. These differences make generic substitution without experimental validation a significant risk in both R&D and production settings.

Quantitative Evidence Guide: dl-2-Amino-1-hexanol vs. Closest Analogs and Single Enantiomers


Enantiomeric Purity and Biocatalytic Synthesis Efficiency: (S)-2-Amino-1-hexanol via Amine Dehydrogenases vs. Racemic DL Mixture

Engineered amine dehydrogenases (AmDHs) derived from Lysinibacillus fusiformis leucine dehydrogenase enable the direct enantioselective synthesis of (S)-2-amino-1-hexanol from the corresponding α-hydroxy ketone. Using AmDH variant M3 (K68T/N261L/A113G/T134G), (S)-2-amino-1-hexanol (27a) was obtained at 100 mM substrate loading with 56% isolated yield and >99% enantiomeric excess (ee) [1]. In contrast, chemically synthesized dl-2-amino-1-hexanol is a racemic mixture with 0% ee, typically sold at 90% (technical grade) to 95% purity [2]. This enzymatic method demonstrates that when >99% ee is required, direct procurement of the racemate would necessitate an additional chiral resolution step, whereas the biocatalytic route directly delivers the single enantiomer.

Biocatalysis Asymmetric Synthesis Amine Dehydrogenases

Application-Specific Performance: (S)-(+)-2-Amino-1-hexanol as Key Intermediate for Der p 1 Allergen Inhibitors

(S)-(+)-2-Amino-1-hexanol (L-norleucinol, CAS 80696-29-3, 97% purity) is explicitly documented as a key synthetic building block for the preparation of potent, selective, and reversible inhibitors of the house dust mite (HDM) peptidase allergen Der p 1 . These inhibitors have been characterized in the Journal of Medicinal Chemistry (2014) and the International Journal of Molecular Sciences (2018) as an innovative therapeutic approach for allergic asthma [1]. The racemic dl-2-amino-1-hexanol or the (R)-enantiomer would not be direct substitutes in this stereospecific synthetic route due to the chiral integrity required for target binding.

Medicinal Chemistry Allergic Asthma Der p 1 Inhibitors

Physical Property Comparison: Melting Point, Boiling Point, and Storage Requirements Across Enantiomeric and Racemic Forms

The physical properties of 2-amino-1-hexanol forms exhibit significant differences that impact handling and formulation. The racemic dl-form (CAS 16397-19-6 / 5665-74-7) is a liquid at room temperature with a boiling point of 190–192 °C (740 mmHg), density of 0.912 g/mL at 25 °C, and refractive index n20/D 1.4522 . In contrast, the single enantiomers are low-melting solids: (S)-(+)-2-amino-1-hexanol melts at 35–40 °C , while (R)-(−)-2-amino-1-hexanol melts at 40–44 °C . Both single enantiomers require storage under inert gas (nitrogen or argon) at 2–8 °C to maintain stability . The (S)-enantiomer has a calculated aqueous solubility of 145 g/L at 25 °C .

Physicochemical Characterization Solid-State Properties Storage Stability

Procurement Cost Comparison: Racemic dl-2-Amino-1-hexanol vs. Single Enantiomer Forms

Supplier-sourced pricing data reveals a substantial cost differential between the racemic and single-enantiomer forms of 2-amino-1-hexanol. The racemic dl-form (technical grade, 90% purity) is listed at approximately ¥658 CNY (~$90 USD) per 1 g [1]. The (R)-(−)-enantiomer (95% purity) is priced at $38.90 USD per 250 mg ($155.60/g equivalent) from Aladdin Scientific , while the (S)-(+)-enantiomer (97% purity) is listed at $169.00 USD per 1 g from Sigma-Aldrich . Additionally, Chinese bulk manufacturers (e.g., Zibo Hangyu) offer the racemic DL-form at 99% purity in 100 kg lots at negotiated pricing, supporting industrial-scale procurement .

Procurement Economics Cost Analysis Bulk Sourcing

Chain-Length Homolog Comparison: 2-Amino-1-hexanol (C6) vs. 2-Amino-1-butanol (C4) vs. 2-Amino-1-octanol (C8) in Solubility and LogP

The C6 chain length of 2-amino-1-hexanol produces an intermediate lipophilicity profile compared to its shorter (C4) and longer (C8) homologs. The computed XLogP3-AA for 2-amino-1-hexanol is 0.5 [1], whereas 2-amino-1-butanol (C4) has a lower LogP (~ -0.2) and 2-amino-1-octanol (C8) a higher LogP (~1.2), reflecting a systematic increase in hydrophobicity with chain length [2]. This directly affects aqueous solubility and membrane permeability. The (S)-enantiomer of 2-amino-1-hexanol has a calculated aqueous solubility of 145 g/L . In biocatalytic synthesis, (S)-2-amino-1-butanol (28a) was obtained in 84% yield and >99% ee under the same AmDH conditions that gave (S)-2-amino-1-hexanol in 56% yield, demonstrating that chain length directly influences enzyme substrate acceptance and synthetic efficiency [3].

Homolog Comparison Lipophilicity Solubility SAR Studies

Purity Grade Availability: Technical Grade Racemate vs. High-Purity Single Enantiomers for GMP/Pharma Applications

Commercial availability of 2-amino-1-hexanol spans multiple purity grades that serve distinct application requirements. The racemic dl-form is available as technical grade (90% purity) from Bio-Fount at ¥658/1g [1], as well as 99% purity in bulk (100 kg lots) from Chinese manufacturers . The (S)-(+)-enantiomer is available at 97% purity (Sigma-Aldrich, ChemImpex) , and the (R)-(−)-enantiomer at 95% purity (Aladdin Scientific) . A specialized supplier (SynHet) offers dl-2-amino-1-hexanol at >99% purity under ISO 9001, analyzed by HPLC, GC-FID, LCMS, and NMR, suitable for pharmaceutical intermediate use . This multi-tier purity landscape means procurement can be precisely matched to application needs: technical grade for method development, 97% for research synthesis, and >99% pharma-grade for GMP-related processes.

Purity Grades GMP Requirements Pharmaceutical Quality

Application Scenarios Where dl-2-Amino-1-hexanol Demonstrates Evidence-Backed Suitability


Racemic Building Block for Achiral Pharmaceutical Intermediate Synthesis

dl-2-Amino-1-hexanol (CAS 16397-19-6) is optimally suited as a general pharmaceutical intermediate when the target molecule does not require stereochemical control at the C2 position. With >99% pharma-grade purity available from ISO 9001-certified suppliers and bulk quantities up to 100 kg at 99% purity , the racemate provides a cost-effective starting material. Its cost advantage of approximately 42–47% per gram relative to single enantiomers justifies its selection for early-stage medicinal chemistry programs, method development, and scale-up processes where chirality is not a factor.

Enzymatic Resolution Feedstock for On-Demand Single-Enantiomer Production

When research or production demands single-enantiomer 2-amino-1-hexanol but procurement of the pre-resolved enantiomer is cost-prohibitive or supply-constrained, the racemic DL mixture serves as an ideal feedstock for enzymatic or chemical resolution. Engineered amine dehydrogenases can convert the racemate or its prochiral ketone precursor to (S)-2-amino-1-hexanol with >99% ee, albeit at 56% isolated yield [1]. This on-demand approach enables laboratories to maintain a single inventory item (the racemate) while generating either enantiomer as needed.

Chiral Ligand and Organocatalyst Precursor via Derivatization

Both the racemic and enantiomerically pure forms of 2-amino-1-hexanol serve as precursors for chiral auxiliaries, oxazolidinones, and BOX/PyBOX ligands used in asymmetric catalysis [2]. The bifunctional amino alcohol structure permits diverse derivatization — N-protection (e.g., Boc), O-functionalization, or cyclization to heterocycles — yielding scaffolds that are broadly applied in enantioselective transformations. The selection between racemic and single-enantiomer forms is dictated by whether the downstream ligand itself must be enantiopure or can be resolved post-synthesis.

Sphingolipid and Ceramide Analog Research

2-Amino-1-hexanol with its C6 chain serves as a truncated sphingoid base analog for studying sphingolipid metabolism and developing sphingosine-1-phosphate (S1P) receptor modulators [3]. The computed LogP of 0.5 and aqueous solubility of 145 g/L (for the S-enantiomer) provide a favorable pharmacokinetic surrogate profile compared to the natural C18 sphingosine backbone, making it a useful tool compound for probing structure-activity relationships in sphingolipid signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for dl-2-Amino-1-hexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.